2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a boron-containing dioxaborolane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane groups can engage in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and various electrophiles or nucleophiles for addition reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions with amines produce amine derivatives of the original compound.
Scientific Research Applications
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boron-containing polymers and other complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the design of boron-containing pharmaceuticals.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. The boron atoms in the dioxaborolane groups can coordinate with nucleophiles, facilitating various chemical transformations. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the generation of diverse products .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound shares the chloromethyl and propene moieties but lacks the boron-containing dioxaborolane groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having the dioxaborolane structure but differs in the substituents attached to the boron atoms.
Uniqueness
The uniqueness of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of a reactive chloromethyl group and boron-containing dioxaborolane groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and material science .
Properties
CAS No. |
52221-74-6 |
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Molecular Formula |
C16H29B2ClO4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[3-chloro-2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29B2ClO4/c1-11(10-19)12(17-20-13(2,3)14(4,5)21-17)18-22-15(6,7)16(8,9)23-18/h10H2,1-9H3 |
InChI Key |
GAGYCDKVVAWDDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C)CCl)B2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
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